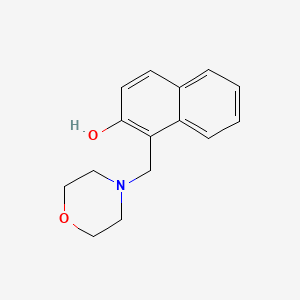
1-(Morpholin-4-ylmethyl)-2-naphthol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(Morpholin-4-ylmethyl)-2-naphthol involves eco-friendly protocols that yield 1-(α-aminoalkyl)-2-naphthol derivatives through a one-pot three-component reaction. This process utilizes 2-naphthol, aromatic aldehydes, and morpholine or piperidine in the presence of Amberlite IRA-400 Cl resin as a catalyst, characterized by high yield and mild, clean reaction conditions with a recyclable catalyst (Surya, Harichandran, & Muthu, 2021).
Molecular Structure Analysis
1-(Morpholin-4-ylmethyl)-2-naphthol's structure has been elucidated through X-ray crystallography, revealing intricate details such as dihedral angles and intramolecular hydrogen bonding. The compound often crystallizes in unique configurations, demonstrating the complex interactions between its molecular constituents (Zhao, 2010), (Zhao, 2012).
Chemical Reactions and Properties
The chemical reactivity of 1-(Morpholin-4-ylmethyl)-2-naphthol includes its participation in Mannich reactions, producing compounds that are stabilized by intramolecular O—H⋯N hydrogen bonding. This highlights its potential as a versatile intermediate in organic synthesis (Ma, Zhang, Yuan, & Qi, 2005).
Physical Properties Analysis
The physical properties of 1-(Morpholin-4-ylmethyl)-2-naphthol, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in various solvents and conditions. These properties are determined using techniques like single crystal X-ray diffraction and computational studies, providing insights into the material's suitability for various applications (Ranjith, Sugumar, Rajagopal, Udayakumar, & Ponnuswamy, 2014).
Chemical Properties Analysis
The compound's chemical properties, including reactivity with other chemicals and potential for forming various derivatives, have been extensively studied. These studies involve the examination of its behavior in synthetic reactions and the formation of complexes with different chemical entities, providing a foundation for developing new materials and pharmaceuticals (Fei, Slawin, & Woollins, 2001).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Activity
- Scientific Field: Pharmaceutical Sciences
- Application Summary: A series of asymmetrical mono-carbonyl analogs of curcumin (AMACs) containing morpholine Mannich base were synthesized . These compounds were evaluated for antioxidant and anti-inflammatory activity using 2,2-diphenyl-2-picrylhydrazyl (DPPH) free radical-scavenger method and protein denaturation method .
- Methods of Application: The title compounds and the parent compounds were synthesized and evaluated for their antioxidant and anti-inflammatory activity .
Protection from Free Radical Damage
- Scientific Field: Medical Sciences
- Application Summary: Coordination compounds of Cu (II) and Ni (II) with 1- (morpholin-4-yl)propane-1,2-dione 4-allylthiosemicarbazone were synthesized . These compounds were studied for their potential to protect from free radical damage .
- Methods of Application: The coordination compounds were synthesized by the interaction of HL with metal salts in a 1:1 and 1:2 molar ratio . These complexes were studied by molar conductivity, IR spectra, and X-ray diffraction .
- Results: The study of antioxidant activity by the ABTS •+ method showed that the most active compound is Ni (HL) 2 (NO 3) 2 . Its IC 50 value toward ABTS •+ is 19.6 µM, so it is 1.7 times more active than Trolox, a water-soluble antioxidant, which is used in medicine .
Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
- Scientific Field: Organic Chemistry
- Application Summary: This compound was synthesized from 3-methyl-2,6-diphenylpiperidin-4-one . The synthesized compound was characterized by FT-IR, 1 H NMR, EI-MS and elemental analysis .
- Methods of Application: The compound was synthesized and then characterized using various techniques .
- Results: The synthesized compound was successfully characterized and its structure was confirmed .
Corrosion Inhibition of Mild Steel
- Scientific Field: Materials Science
- Application Summary: A Mannich base, 1-[morpholin-4-yl(thiophen-2-yl)methyl]thiourea, was synthesized and studied for its potential to inhibit corrosion of mild steel in 0.5 M hydrochloric acid .
- Methods of Application: The inhibition capacity of the synthesized Mannich base on the corrosion behavior of mild steel in 0.5 M hydrochloric acid was examined using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) methods .
- Results: The results showed that the Mannich base is an effective corrosion inhibitor and the inhibition efficiency increases with increase in concentration of the inhibitor .
Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
- Scientific Field: Organic Chemistry
- Application Summary: This compound was synthesized from 3-methyl-2,6-diphenylpiperidin-4-one . The synthesized compound was characterized by FT-IR, 1 H NMR, EI-MS and elemental analysis .
- Methods of Application: The compound was synthesized and then characterized using various techniques .
- Results: The synthesized compound was successfully characterized and its structure was confirmed .
Corrosion Inhibition of Mild Steel
- Scientific Field: Materials Science
- Application Summary: A Mannich base, 1-[morpholin-4-yl(thiophen-2-yl)methyl]thiourea, was synthesized and studied for its potential to inhibit corrosion of mild steel in 0.5 M hydrochloric acid .
- Methods of Application: The inhibition capacity of the synthesized Mannich base on the corrosion behavior of mild steel in 0.5 M hydrochloric acid was examined using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) methods .
- Results: The results showed that the Mannich base is an effective corrosion inhibitor and the inhibition efficiency increases with increase in concentration of the inhibitor .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(morpholin-4-ylmethyl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-15-6-5-12-3-1-2-4-13(12)14(15)11-16-7-9-18-10-8-16/h1-6,17H,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKDDFRRCCZWOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181855 | |
| Record name | 2-Naphthol, 1-(morpholinomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780448 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Morpholin-4-ylmethyl)-2-naphthol | |
CAS RN |
27438-39-7 | |
| Record name | 1-(Morpholinomethyl)-2-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27438-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Morpholinomethyl)2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027438397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Morpholinomethyl-2-naphthol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89760 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthol, 1-(morpholinomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(morpholin-4-ylmethyl)-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(MORPHOLINOMETHYL)2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ3W002VVZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



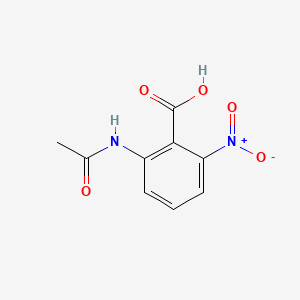
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1265847.png)
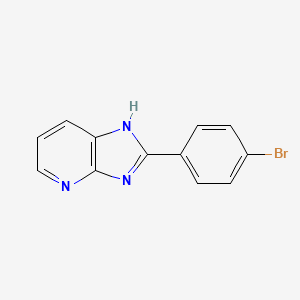
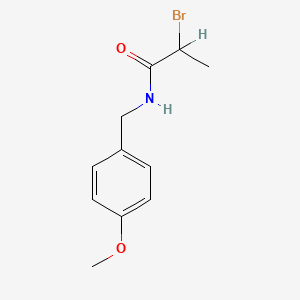
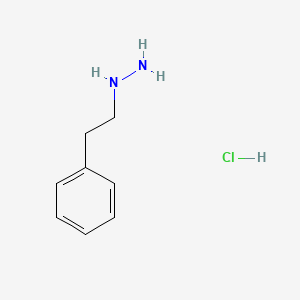
![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)
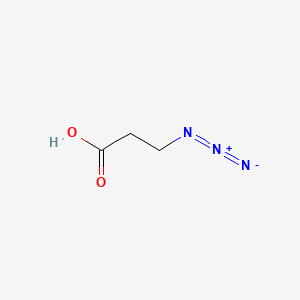
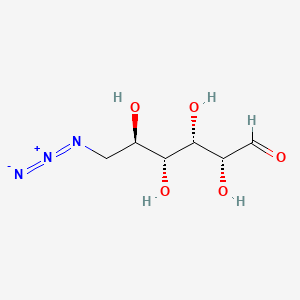
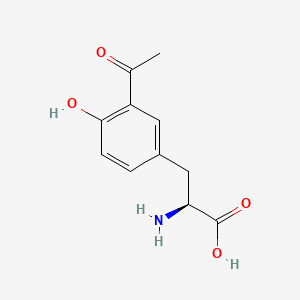
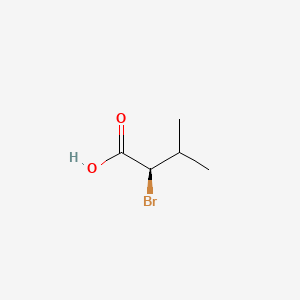

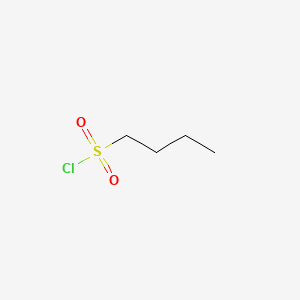
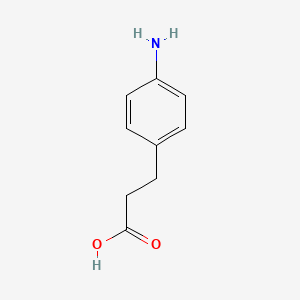
![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1265869.png)